molecular formula C19H18N4O B2491610 (4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidaz CAS No. 195531-22-7

(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidaz

Cat. No. B2491610
CAS RN: 195531-22-7
M. Wt: 318.38
InChI Key: DBVGQZDHSOALDW-UHFFFAOYSA-N
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Description

“(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone” is a chemical compound with the molecular formula C19H18N4O . It has a molecular weight of 318.37242 .


Synthesis Analysis

The synthesis of imidazoles, which are key components of this compound, has seen recent advances . These heterocycles are used in a variety of everyday applications, and the bonds constructed during the formation of the imidazole are of particular interest .


Molecular Structure Analysis

The molecular structure of this compound consists of a complex arrangement of carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms . The exact structure can be determined using various analytical techniques.

Scientific Research Applications

  • Antineoplastic Activity :

    • A study by Abdel-Hafez (2007) explored the antineoplastic potential of substituted 3,4-dihydro- and 1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyrimidine derivatives. Some derivatives showed significant antineoplastic activity against various cell lines, highlighting their potential as cancer treatment agents (Abdel-Hafez, 2007).
  • Synthesis Efficiency Enhancement :

    • Reddy et al. (2016) demonstrated the use of di-n-butyl ammonium chlorosulfonate ionic liquids as catalysts for synthesizing 1,4-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylates. This method offers advantages like high yield, reusability, and environmentally friendly conditions (Reddy, Vidya Sagar Reddy, & Jeong, 2016).
  • Synthesis of Novel Derivatives for Medical Application :

    • Mohammed et al. (2021) synthesized fused dihydrobenzo[4,5]imidazo[1,2-a]pyrmido[5,4-e]pyrmidin-3(4H)-amine derivatives. These derivatives, derived from 4-amino-2-(4-chloro or bromophenyl)-1,2-dihydropyrimido[1,2-a]benzimidazole, have potential for developing new pharmaceutical compounds (Mohammed, Hafedh, & Mageed, 2021).
  • Chemical Sensing and Biological Applications :

    • Mukherjee et al. (2014) developed 2-(2-aminophenyl)benzimidazole-based chemosensors for HSO4− ions. These receptors showed high selectivity and sensitivity, indicating their use in biological and environmental monitoring (Mukherjee et al., 2014).
  • Preclinical Evaluation for Antitumor Properties :

    • Bradshaw et al. (2002) conducted a preclinical evaluation of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles. These compounds showed promising antitumor properties in vitro and in vivo, suggesting their potential in cancer therapy (Bradshaw et al., 2002).
  • Development of Antihypertensive Agents :

    • Carini et al. (1991) discovered a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives. These compounds differ significantly from previous series, offering a new avenue for hypertension treatment (Carini et al., 1991).
  • Exploration of Receptor Affinity :

    • Paul et al. (2003) studied the affinity of various imidazole derivatives for zinc(II) porphyrin receptors. The research enhances understanding of receptor binding and could inform the design of new molecular probes or therapeutics (Paul et al., 2003).
  • Antimicrobial Agent Synthesis :

    • Prasoona et al. (2020) synthesized benzo[4,5]imidazo[1,2-a]pyrimido[4,5-d]pyrimidines with potent antimicrobial activity. This development could lead to new treatments for infections (Prasoona, Kishore, & Brahmeshwari, 2020).
  • Hybrid Film Development for Industrial Applications :

    • Deng et al. (2010) used 2-(4-Aminophenyl)-5-aminobenzimidazole in the creation of polyimide/silica hybrid films. These films exhibited novel inorganic morphologies, useful in various industrial applications (Deng, Wu, Liu, & Gu, 2010).
  • Cardioactive Agent Development :

    • Imran & Abida (2016) reviewed the use of 6-(4-Aminophenyl)-4,5-dihydro-3(2H)-pyridazinone in developing cardio-active agents, highlighting its significance in cardiac therapeutics (Imran & Abida, 2016).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature . It’s important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name

(4-aminophenyl)-(2-methyl-4,5-dihydro-3aH-imidazo[4,5-d][1]benzazepin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c1-12-21-16-10-11-23(19(24)13-6-8-14(20)9-7-13)17-5-3-2-4-15(17)18(16)22-12/h2-9,16H,10-11,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBVGQZDHSOALDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2CCN(C3=CC=CC=C3C2=N1)C(=O)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(3aH)-yl)methanone

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